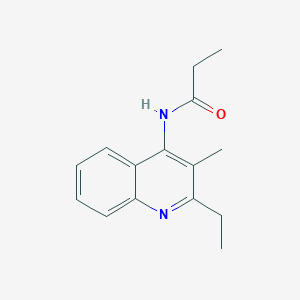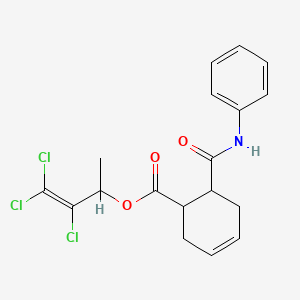![molecular formula C17H17ClN2O2S B5571575 N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5571575.png)
N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves several chemical reactions, including the Gewald reaction, which is a key step in producing thiophene derivatives. For instance, compounds within this family have been synthesized using the Gewald reaction, which involves the condensation of ketones or aldehydes with sulfur and cyanoacetate esters (Kumar, Anupama, & Khan, 2008). Additionally, solvent-free synthesis methods, catalyzed by SiO2:H3PO4 under microwave irradiation, have been employed to produce high yields of imine-carboximido derivatives, highlighting the efficiency of modern synthetic techniques (Thirunarayanan & Sekar, 2013).
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been extensively studied, with single crystal X-ray diffraction being a common method for determining their crystalline structure. Such analyses reveal intricate details about the molecular arrangement and confirm the proposed structures of these compounds (Abbasi, Zamanian, Tarighi, & Badiei, 2011). Understanding the molecular structure is crucial for predicting the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions that modify their structure and properties. These include condensation reactions with aldehydes to form Schiff bases, which are characterized by their NMR, IR, and mass spectral data. Such reactions are essential for creating a diverse range of compounds with potential biological activities (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystal structure, are determined through various analytical techniques, including spectroscopy and crystallography. These properties are influenced by the compound's molecular structure and play a significant role in its chemical reactivity and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are closely related to the compound's structure. Studies on thiophene derivatives reveal their potential as intermediates in organic synthesis, offering pathways to a wide range of chemical modifications and applications (Rodinovskaya, Shestopalov, & Chunikhin, 2002).
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Antioxidant Activity
Research on acid chloride derivatives of similar compounds, such as 2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, demonstrates potential anti-inflammatory and antioxidant activities. These activities are found to be comparable to established drugs like ibuprofen and ascorbic acid, suggesting a promising avenue for therapeutic applications in managing inflammation and oxidative stress (K. P. Kumar, K. Anupama, K. A. Khan, 2008).
Antimicrobial Activity
Synthesis of new compounds, such as N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and their thiazolo[3,2-a]pyrimidine derivatives, has been explored for potential biological activities. These compounds have shown significant inhibition on bacterial and fungal growth, indicating their potential as antimicrobial agents. The structural elucidation and antimicrobial activity assessment underline the therapeutic potential of these synthesized compounds against various pathogens (J. Akbari et al., 2008).
Spectral Studies and Dipole Moment Estimation
Investigations into the solvent effects on the absorption and fluorescence spectra of carboxamides closely related to N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been conducted. These studies reveal insights into the electronic properties and behavior of such compounds in various solvents, providing valuable information for their potential application in optical and electronic devices. The estimation of ground and excited state dipole moments contributes to the understanding of the electronic transitions and molecular polarity changes upon excitation (N. R. Patil et al., 2011).
Synthesis and Characterization for Biological Applications
The synthesis and characterization of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, have been detailed with a focus on their potential biological applications. Structural analyses, including single crystal X-ray diffraction studies, provide a foundation for understanding the molecular conformation and interactions that may be critical for their biological activity. These studies pave the way for the development of new drugs with optimized efficacy and specificity (Cemal Koray Özer et al., 2009).
Antipathogenic and Antibiofilm Properties
Research into the synthesis and spectroscopic properties of new thiourea derivatives, including those with a structure similar to N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, has demonstrated significant antipathogenic activity. Notably, some of these compounds exhibit notable antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel antimicrobial agents capable of disrupting biofilms and combating drug-resistant infections (Carmen Limban et al., 2011).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-14(21)20-17-15(10-6-5-9-13(10)23-17)16(22)19-12-8-4-3-7-11(12)18/h3-4,7-8H,2,5-6,9H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAUWWRMZPIUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide](/img/structure/B5571495.png)
![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)
![4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)

![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)
![4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5571565.png)

